molecular formula C11H12N4OS B2995884 N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide CAS No. 1795491-04-1

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide

Cat. No.: B2995884
CAS No.: 1795491-04-1
M. Wt: 248.3
InChI Key: KMJAAHBXKJXUTJ-UHFFFAOYSA-N
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Description

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring, a carboxamide group, and a 4-methylsulfanylphenyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) in the presence of coupling agents like EDCI or DCC.

    Attachment of the 4-methylsulfanylphenyl Moiety: This step involves the reaction of the triazole-carboxamide intermediate with 4-methylsulfanylbenzyl chloride or similar reagents under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.

    Substitution: The triazole ring and phenyl moiety can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LAH), borane

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted triazole and phenyl derivatives

Scientific Research Applications

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylsulfanylphenyl)methyl]formamide
  • 4-methylsulfanylphenyl derivatives
  • Triazole-carboxamide analogs

Uniqueness

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide stands out due to its combination of a triazole ring, carboxamide group, and 4-methylsulfanylphenyl moiety

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-17-9-4-2-8(3-5-9)6-12-11(16)10-7-13-15-14-10/h2-5,7H,6H2,1H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJAAHBXKJXUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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